molecular formula C33H44O17 B14864512 (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14864512
M. Wt: 712.7 g/mol
InChI Key: WENLQSBQPMFCOA-HGEBJKQYSA-N
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Description

The compound “(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple functional groups. It features a combination of hexahydrofurofuran, methoxyphenoxy, and oxane structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of hexahydrofurofuran and oxane rings, as well as the introduction of methoxy and hydroxymethyl groups. Typical reaction conditions may include:

    Solvents: Common solvents like dichloromethane, methanol, or ethanol.

    Catalysts: Acid or base catalysts to facilitate ring formation and functional group modifications.

    Temperature: Reactions may be carried out at various temperatures, depending on the specific step, ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

    Purification: Techniques like chromatography and crystallization to isolate the desired product.

    Quality Control: Analytical methods such as NMR, IR, and mass spectrometry to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Investigated as a potential lead compound for developing new therapeutic agents.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-hydroxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C33H44O17

Molecular Weight

712.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,32-,33+/m1/s1

InChI Key

WENLQSBQPMFCOA-HGEBJKQYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC

Origin of Product

United States

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